5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol
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Overview
Description
5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties. This particular compound is characterized by the presence of chlorine and fluorine atoms, which enhance its biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-difluoroaniline and 5-chloro-8-hydroxyquinoline.
Coupling Reaction: The 3,5-difluoroaniline is coupled with 5-chloro-8-hydroxyquinoline under specific conditions to form the desired compound. This reaction often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for potential use in treating infections and as an anticancer agent.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial DNA replication, leading to cell death. This mechanism is similar to that of other fluoroquinolones .
Comparison with Similar Compounds
Similar Compounds
Cloxyquin: 5-Chloro-8-hydroxyquinoline, known for its antiseptic properties.
Clioquinol: 5-Chloro-7-iodo-8-hydroxyquinoline, used as an antifungal and antiprotozoal agent.
Fluoroquinolones: A class of antibiotics with a similar mechanism of action.
Uniqueness
5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and stability compared to other quinoline derivatives. This makes it a promising candidate for further research and development in various fields .
Biological Activity
5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article examines the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H10ClF2N, with a molecular weight of approximately 281.7 g/mol. The compound features a chlorine atom at the 5-position and a difluorophenyl group at the 7-position of the quinoline ring, which contributes to its unique chemical properties and biological activities.
Research indicates that quinoline derivatives exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many quinoline derivatives inhibit specific enzymes relevant to disease processes. For instance, studies have shown that certain substituted oxines can inhibit methionine aminopeptidase 2 (MetAP2) and sirtuin 1 (SIRT1), leading to antiproliferative effects in endothelial cells .
- Cytoprotective Effects : Compounds like this compound have been investigated for their cytoprotective properties against oxidative stress. In vitro studies demonstrated that certain analogs could reverse mitochondrial membrane depolarization caused by oxidative agents like hydrogen peroxide .
Biological Activities
The biological activities of this compound include:
- Antiproliferative Activity : The compound shows potential as an anti-cancer agent by inhibiting cell proliferation in various cancer cell lines. For example, in high-throughput screening assays, related compounds demonstrated significant inhibition of endothelial cell proliferation .
- Antimicrobial Properties : Quinoline derivatives have been noted for their antibacterial and antifungal activities. The presence of halogen substituents (like chlorine and fluorine) enhances their antimicrobial potency against various pathogens .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by inhibiting β-amyloid aggregation and reducing oxidative damage associated with neurodegenerative diseases .
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various quinoline derivatives on human umbilical vein endothelial cells (HUVEC). The results indicated that compounds similar to this compound exhibited IC50 values ranging from 1.2 to 1.9 µM, suggesting potent activity against endothelial cell growth .
Case Study 2: Cytoprotective Activity
In another investigation focusing on oxidative stress, U251 MG glioblastoma cells were treated with hydrogen peroxide alongside synthesized quinoline analogs. The most effective compounds showed IC50 values as low as 0.086 µM, highlighting their potential for cytoprotection in neurodegenerative contexts .
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | IC50 Values |
---|---|---|
Antiproliferative | Inhibition of HUVEC proliferation | 1.2 - 1.9 µM |
Cytoprotective | Reversal of mitochondrial depolarization | 0.086 - 0.114 µM |
Antimicrobial | Inhibition against various pathogens | Varies by strain |
Properties
CAS No. |
648896-47-3 |
---|---|
Molecular Formula |
C15H8ClF2NO |
Molecular Weight |
291.68 g/mol |
IUPAC Name |
5-chloro-7-(3,5-difluorophenyl)quinolin-8-ol |
InChI |
InChI=1S/C15H8ClF2NO/c16-13-7-12(8-4-9(17)6-10(18)5-8)15(20)14-11(13)2-1-3-19-14/h1-7,20H |
InChI Key |
MPVZZMIZNCZFOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)C3=CC(=CC(=C3)F)F)Cl |
Origin of Product |
United States |
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